molecular formula C12H13F3O B1324695 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone CAS No. 898766-08-0

2,2-Dimethyl-3',4',5'-trifluorobutyrophenone

Cat. No.: B1324695
CAS No.: 898766-08-0
M. Wt: 230.23 g/mol
InChI Key: WLYVMDXNYLZOPQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone: is an organic compound with the molecular formula C12H13F3O . It is a fluorinated building block used in various chemical syntheses and research applications. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,2-dimethylpropanoyl chloride with 3,4,5-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The trifluoromethyl groups also influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

  • 2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone
  • 2,2-Dimethyl-3’,4’,5’-trifluorobenzophenone

Comparison: 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone is unique due to its specific substitution pattern and the presence of trifluoromethyl groups. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2,2-dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-4-12(2,3)11(16)7-5-8(13)10(15)9(14)6-7/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYVMDXNYLZOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642462
Record name 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-08-0
Record name 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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